2-Methyl-3-phenylpropyl butanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
652984-31-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-methyl-3-phenylpropyl) butanoate |
InChI |
InChI=1S/C14H20O2/c1-3-7-14(15)16-11-12(2)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
InChI Key |
YBSUKZUKFZUWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Methyl 3 Phenylpropyl Butanoate
Classical Esterification Approaches to 2-Methyl-3-phenylpropyl Butanoate Synthesis
The most conventional methods for synthesizing this compound rely on the direct reaction of an alcohol with a carboxylic acid or its derivatives. These approaches are well-established and widely used in the chemical industry.
Fischer Esterification Modifications for this compound
The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of 2-methyl-3-phenylpropan-1-ol with butyric acid.
The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.comathabascau.ca This is typically accomplished by one of two strategies: using a large excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com The removal of water is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. masterorganicchemistry.com
The mechanism of the Fischer esterification proceeds through several key steps. Initially, the carbonyl oxygen of butyric acid is protonated by the acid catalyst, which is commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-methyl-3-phenylpropan-1-ol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the formation of a good leaving group (water). Elimination of water and final deprotonation of the carbonyl oxygen yields the this compound ester and regenerates the acid catalyst. masterorganicchemistry.com
Table 1: Typical Catalysts and Conditions for Fischer Esterification
| Catalyst | Typical Concentration | Reaction Temperature | Key Features |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Reflux | Strong acid, readily available, but can cause side reactions. operachem.com |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Reflux | Solid, less corrosive than H₂SO₄, and often provides cleaner reactions. operachem.com |
| Lewis Acids (e.g., ZrOCl₂·8H₂O) | Catalytic amounts | Varies | Can offer milder reaction conditions. |
Acylation Reactions Utilizing Butyric Acid Derivatives
An alternative to the direct use of butyric acid is the employment of more reactive derivatives, such as acyl chlorides or anhydrides. This approach circumvents the equilibrium limitations of the Fischer esterification as the reactions are generally irreversible.
The reaction of 2-methyl-3-phenylpropan-1-ol with butyryl chloride is a highly efficient method for the synthesis of this compound. Butyryl chloride is significantly more electrophilic than butyric acid, leading to a rapid reaction with the alcohol. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
Similarly, butyric anhydride (B1165640) can be used to acylate 2-methyl-3-phenylpropan-1-ol. This reaction is also typically catalyzed by an acid or a base. While effective, a drawback of using anhydrides is that one equivalent of the carboxylic acid is generated as a byproduct for every equivalent of ester formed.
Chemo-Enzymatic Synthesis of this compound
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and a reduced environmental footprint. Lipases are particularly well-suited for ester synthesis.
Lipase-Catalyzed Transesterification for this compound
Transesterification, the exchange of an acyl group between an ester and an alcohol, is a powerful method for synthesizing new esters under enzymatic catalysis. For the production of this compound, this could involve the reaction of 2-methyl-3-phenylpropan-1-ol with a simple butyrate (B1204436) ester, such as ethyl butyrate or vinyl butyrate.
Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase, are often preferred as they can be easily recovered and reused. bcrec.id The reaction mechanism for lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism. nih.gov The lipase first reacts with the acyl donor (the butyrate ester) to form a covalent acyl-enzyme intermediate, releasing the original alcohol. Subsequently, the 2-methyl-3-phenylpropan-1-ol attacks the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.
The choice of solvent, temperature, and water activity can significantly influence the reaction rate and yield. nih.gov Non-polar organic solvents like n-hexane are often used to favor the synthesis reaction over hydrolysis. nih.govmdpi.com
Table 2: Common Lipases Used in Ester Synthesis
| Lipase Source | Common Form | Optimal Temperature Range | Key Characteristics |
| Candida antarctica Lipase B (CALB) | Immobilized | 30-60 °C | High activity, broad substrate specificity, widely used. bcrec.id |
| Rhizomucor miehei Lipase | Immobilized | 40-50 °C | Good thermal stability. bcrec.id |
| Candida rugosa Lipase | Free or Immobilized | 30-50 °C | Can be inhibited by high substrate concentrations. nih.gov |
Biocatalytic Approaches for Ester Production
Direct enzymatic esterification of 2-methyl-3-phenylpropan-1-ol with butyric acid is another viable biocatalytic route. Similar to the transesterification process, this reaction is catalyzed by lipases. However, the presence of the carboxylic acid can sometimes lead to enzyme inhibition. nih.gov The removal of water formed during the reaction is also crucial to drive the equilibrium towards the ester product. This can be achieved by carrying out the reaction in a non-aqueous solvent and using molecular sieves or by conducting the reaction under vacuum.
Novel Catalytic Systems for this compound Formation
Research into new catalytic systems for esterification aims to overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric amounts of activating agents. Several novel catalysts have been developed that show promise for the synthesis of esters like this compound.
Recent literature has highlighted the use of various metal salts and organocatalysts for direct esterification under milder conditions. For instance, salts of hafnium(IV) and zirconium(IV) have been shown to be effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org Bulky diarylammonium arenesulfonates have also been developed as selective esterification catalysts. organic-chemistry.org These catalysts often operate under neutral or near-neutral conditions, which can be advantageous for sensitive substrates.
Furthermore, heterogeneous catalysts, such as graphene oxide, are gaining attention due to their high efficiency and reusability. organic-chemistry.org These solid acid catalysts can simplify product purification as they can be easily separated from the reaction mixture by filtration. While specific applications to this compound are not extensively documented, these novel systems represent a promising area for future development in the synthesis of this and other fragrance esters.
Transition Metal-Catalyzed Esterification Processes
Transition metal catalysis has become indispensable in organic synthesis, offering efficient pathways for forming C-O bonds in esterification reactions. semanticscholar.org These methods often involve the activation of either the alcohol or the carboxylic acid (or its derivative) to facilitate the reaction under mild conditions. semanticscholar.orgmdpi.com Catalysts based on noble metals like iridium, platinum, and ruthenium, as well as more abundant metals such as nickel, cobalt, and iron, have been developed for related C-C bond formations and can be adapted for esterification. mdpi.com
For the synthesis of this compound, a transition metal catalyst could facilitate the direct coupling of 2-methyl-3-phenylpropan-1-ol with butanoic acid or, more commonly, an activated derivative like butanoyl chloride. For instance, palladium-catalyzed cross-coupling reactions are well-established for forming various bonds and could be applied in this context. mdpi.com A hypothetical reaction could involve a palladium pincer complex catalyst promoting the direct arylation of a related precursor, showcasing the power of these catalysts in C-H activation and subsequent functionalization. semanticscholar.org
Table 1: Representative Examples of Transition Metal-Catalyzed Esterification (Note: This table shows general examples of the methodology, not specific data for this compound)
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ir(Cp*)Cl₂]₂ | 4-Methylpyridine | Benzyl (B1604629) Alcohol | Alkylated Heterocycle | High | mdpi.com |
| PdCl₂(dppf) | Boronic Acid | (Z)-Vinyl Iodide | Diene Ester | 70 | mdpi.com |
| Rh(acac)(CO)₂/Et₃N | Isosorbide Diallyl Ether | CO/H₂ | Bis-primary Alcohol | High | semanticscholar.org |
Photocatalytic and Electrocatalytic Routes
In recent years, photocatalysis and electrocatalysis have emerged as sustainable and powerful tools for organic synthesis. These methods use light or electrical energy, respectively, to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. sciencedaily.com
Photocatalytic Synthesis: Visible-light photoredox catalysis can generate reactive intermediates under exceptionally mild conditions. acs.orgacs.org A potential photocatalytic synthesis of this compound could involve the activation of a carboxylic acid derivative by a photocatalyst, such as 4CzIPN, which, upon irradiation with blue light, initiates a radical-based reaction pathway. acs.orgacs.org While often used for C-C bond formation, these principles can be extended to esterification. For example, a process could involve the generation of an acyl radical from butanoic acid, which is then trapped by 2-methyl-3-phenylpropan-1-ol. Research has shown that photocatalysts can effectively reduce esters to alcohols, demonstrating the feasibility of using light-mediated single electron transfer processes in ester chemistry. sciencedaily.com
Electrocatalytic Synthesis: Electrochemical methods offer another green alternative for ester synthesis. These reactions use an electric current to mediate redox processes. For the synthesis of this compound, an electrochemical approach could involve the oxidation of the butanoate anion at an anode to form an acyl radical or equivalent electrophilic species, which then reacts with 2-methyl-3-phenylpropan-1-ol. Such methods avoid the use of external chemical oxidants, making the process cleaner and more atom-economical.
Stereoselective Synthesis of this compound Enantiomers
The 2-methyl-3-phenylpropyl moiety of the target ester contains a stereocenter at the C2 position. The synthesis of single enantiomers of this compound is of significant interest and requires precise control over the stereochemical outcome of the reaction. This is typically achieved by using either asymmetric catalysis or chiral auxiliaries. ethz.ch
Asymmetric Catalysis in Ester Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. ethz.ch To synthesize an enantiomer of this compound, the key step is the enantioselective synthesis of the chiral alcohol, (R)- or (S)-2-methyl-3-phenylpropan-1-ol.
One of the most powerful methods for this would be the asymmetric reduction of a prochiral ketone, 2-methyl-3-phenylpropanal. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can hydrogenate the aldehyde with high enantioselectivity. Alternatively, biocatalysis using ketoreductase (KRED) enzymes offers an excellent route to chiral alcohols with very high diastereomeric and enantiomeric ratios. nih.gov Once the enantiomerically pure alcohol is obtained, it can be esterified with butanoyl chloride or butanoic acid using standard methods, a reaction that typically does not affect the existing stereocenter.
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
To synthesize an enantiomer of this compound, a chiral auxiliary strategy would focus on establishing the chiral center in the 2-methyl-3-phenylpropyl fragment. A common approach involves the use of Evans oxazolidinone auxiliaries. williams.eduresearchgate.net For example, an oxazolidinone auxiliary could be acylated with propionyl chloride. The resulting imide can be deprotonated to form a chiral enolate, which is then alkylated with benzyl bromide. The bulky auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. williams.edu Subsequent removal of the auxiliary by hydrolysis or reduction would yield the enantiomerically enriched (R)- or (S)-2-methyl-3-phenylpropanoic acid or the corresponding alcohol, which can then be esterified to the final product.
Table 2: Common Chiral Auxiliaries and Their Applications (Note: This table provides general examples of chiral auxiliaries and the reactions they control.)
| Chiral Auxiliary | Typical Reaction Controlled | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chelated (Z)-enolate, directing alkylation. | williams.eduresearchgate.net |
| Pseudoephedrine | Alkylations | Forms a chiral amide; alkylation is syn to the methyl group. | wikipedia.org |
| Camphorsultam | Diels-Alder, Alkylations | Provides high steric hindrance to control electrophile approach. | sigmaaldrich.com |
| (S)-(-)-1-Phenylethylamine | Resolution of Racemates | Forms diastereomeric salts that can be separated. | sigmaaldrich.com |
Analytical Characterization and Detection Strategies for 2 Methyl 3 Phenylpropyl Butanoate
Advanced Chromatographic Separations for 2-Methyl-3-phenylpropyl Butanoate
Chromatographic techniques are pivotal for separating this compound from complex matrices. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase in a capillary column. gcms.cz The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. For esters, fragmentation often occurs next to the carbonyl group (C=O), leading to the loss of the alkoxy group (-OR) or through hydrogen rearrangements. libretexts.org The fragmentation pattern of alkanes often shows clusters of peaks that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org For instance, in the mass spectrum of pentane, the base peak is at m/z 43, while for 2-methylbutane, it is at m/z 57. docbrown.info
The retention time, the time it takes for a compound to travel through the GC column, is another crucial parameter for identification. However, it can be influenced by factors such as column type, temperature program, and carrier gas flow rate. glsciences.comnist.gov The use of derivatization agents, such as trimethylsilyl (B98337) (TMS) reagents, can be employed to make less volatile compounds suitable for GC-MS analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of esters like this compound. scielo.brnih.gov It is particularly useful for non-volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
Reverse-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is a common mode for separating esters. oatext.com For instance, a method for analyzing isopropyl esters uses a C8 column with a mobile phase of acetonitrile (B52724) and water. oatext.com The detection is often performed using a Diode Array Detector (DAD), which can provide spectral information about the eluted compounds. oatext.com The accuracy of HPLC methods is often assessed by recovery studies, with acceptable limits typically ranging from 80% to 110%. oatext.com
The following table summarizes typical parameters for HPLC analysis of esters:
| Parameter | Value | Reference |
| Column Type | Reverse-phase C8 | oatext.com |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) | oatext.com |
| Flow Rate | 1.0 mL/min | oatext.com |
| Detection | Diode Array Detector (DAD) | oatext.com |
| Injection Volume | 5 µL | oatext.com |
Chiral Chromatography for Enantiomeric Resolution of this compound
Since this compound possesses a chiral center at the second carbon of the propyl chain, it exists as a pair of enantiomers. Chiral chromatography is the technique of choice for separating these mirror-image isomers. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com
Cyclodextrin-based CSPs are widely used for this purpose. sigmaaldrich.com The toroidal structure of cyclodextrins, with a hydrophobic interior and a hydrophilic exterior, allows for chiral recognition based on the fit of the analyte into the cavity and interactions with the functional groups on the exterior. sigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative and the mobile phase is crucial for achieving optimal separation. gcms.czsigmaaldrich.com Chiral separations are highly dependent on the three-dimensional structure of the analyte and its interaction with the CSP. bgb-analytik.com
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) indicates the electronic environment of the protons. For example, in 2-methylbutane, the protons occupy four different chemical environments, resulting in four distinct signals with a proton ratio of 6:1:2:3. docbrown.info In 2-methylpropane, due to its symmetry, there are only two types of protons with a ratio of 9:1. docbrown.info The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. For instance, 2-phenylpropyl butyrate (B1204436) exhibits distinct signals for each of its 13 carbon atoms. chemicalbook.com The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its chemical environment.
The following table shows predicted ¹³C NMR chemical shifts for a similar compound, 2-methylpropyl propanoate:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1' | 174.9 |
| C2' | 28.1 |
| C3' | 18.2 |
| C4' | 13.7 |
| C1 | 69.8 |
| C2 | 28.1 |
| C3 | 19.2 |
| C4 | 19.2 |
Data for 2-Methylpropyl propanoate from a predicted spectrum. hmdb.ca
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: In the IR spectrum of an ester like this compound, a strong absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. Additionally, C-O stretching vibrations will appear in the 1300-1000 cm⁻¹ region. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrational modes of this compound. While the carbonyl stretch is often weaker in Raman compared to IR, the aromatic ring vibrations typically show strong Raman signals.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) stands as a pivotal technology in the definitive identification and structural elucidation of volatile compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide exceptionally high mass accuracy, typically in the sub-ppm (parts per million) range. This precision allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z).
The significance of HRMS in the analysis of this compound lies in its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. This is particularly crucial in complex matrices such as food, beverages, and environmental samples where numerous other volatile organic compounds (VOCs) may be present. The high resolving power of HRMS separates ions with very similar m/z values, enabling the unambiguous identification of the target analyte.
In a typical workflow, after initial separation by gas chromatography (GC), the eluting compounds are ionized and enter the mass analyzer. For this compound (C14H20O2), the theoretical exact mass of its molecular ion [M]+ is 220.14633. HRMS can measure this mass with high accuracy, and the resulting data can be used to confirm the elemental formula. Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent ion. This allows for the precise identification of the ester and its constituent parts, the 2-methyl-3-phenylpropanol (B1218401) and butanoic acid moieties. The ability to perform non-targeted screening without the absolute necessity for certified reference materials is another advantage of HRMS, facilitating the discovery and identification of novel or unexpected compounds in a sample. nih.gov
Optimized Sample Preparation and Extraction Methodologies
The accurate and sensitive detection of this compound is highly dependent on the efficiency of the sample preparation and extraction techniques employed. The goal of these methods is to isolate and concentrate the analyte from the sample matrix while minimizing the co-extraction of interfering substances.
Solid Phase Microextraction (SPME) for Volatile Ester Analysis
Solid Phase Microextraction (SPME) is a solvent-free, simple, and highly effective sample preparation technique for the analysis of volatile and semi-volatile compounds, including esters like this compound. The method involves exposing a fused-silica fiber coated with a stationary phase to the sample, either in the headspace (HS-SPME) or by direct immersion. The analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The choice of fiber coating is critical for the selective and efficient extraction of the target analyte. For volatile esters, coatings such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and polyacrylate (PA) are commonly used. The selection depends on the polarity and volatility of the analyte. For this compound, a fiber with a non-polar or intermediate polarity coating would be suitable.
Several experimental parameters must be optimized to maximize the extraction efficiency, including:
Extraction Temperature and Time: Higher temperatures can increase the volatility of the analyte, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can affect the partitioning equilibrium.
Sample Volume and Agitation: Increasing the sample volume and agitating the sample can enhance the mass transfer of the analyte to the fiber.
Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength, which often "salts out" the volatile compounds, increasing their concentration in the headspace and improving extraction efficiency.
A typical HS-SPME procedure for the analysis of this compound would involve placing a known amount of the sample in a sealed vial, heating it to a specific temperature for a set period to allow for equilibration, and then exposing the SPME fiber to the headspace for a defined extraction time.
Solvent-Assisted Flavor Evaporation (SAFE) and Vacuum Headspace Techniques
Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique used for the gentle and efficient isolation of volatile and semi-volatile compounds from complex matrices, particularly food and beverages. The method operates under high vacuum, which allows for distillation at low temperatures (typically room temperature), thus preventing the thermal degradation of labile flavor compounds and the formation of artifacts.
In the SAFE process, the sample is diluted with a solvent and introduced into a distillation apparatus. The high vacuum reduces the boiling points of the volatile compounds, causing them to evaporate. The solvent vapors help to carry the volatile analytes to a cold trap, where they are condensed and collected. This technique is highly effective in separating volatile esters like this compound from non-volatile matrix components such as lipids, proteins, and carbohydrates.
Vacuum headspace techniques, a broader category that includes SAFE, are designed to extract volatile compounds from the headspace of a sample under reduced pressure. By lowering the pressure, the partial pressure of the analytes in the headspace is increased, facilitating their extraction. These methods are particularly useful for solid or semi-solid samples. The collected volatile fraction can then be analyzed by GC-MS.
Quantitative Analysis and Validation of this compound Detection Methods
The quantitative analysis of this compound requires the development and validation of robust and reliable analytical methods. The goal is to accurately determine the concentration of the analyte in a given sample.
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. Key validation parameters include:
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by creating a calibration curve using a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the analytical instrument.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (e.g., repeatability and intermediate precision).
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.
Selectivity/Specificity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For chromatographic methods, this is typically demonstrated by the separation of the analyte peak from other potential interferences.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For the quantitative analysis of this compound, an internal standard (a compound with similar chemical properties but not present in the sample) is often used to correct for variations in sample preparation and instrument response. Isotope-labeled versions of the analyte are ideal internal standards.
Below is an example of a data table that might be generated during the validation of a quantitative method for this compound.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | 1 - 100 µg/L |
| LOD | 0.1 µg/L |
| LOQ | 0.5 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Despite a comprehensive search for the chemical compound This compound , with the chemical identifier CAS number 652984-31-1, no scientific literature or data could be found detailing its natural occurrence, biosynthesis, or presence in any plant metabolomes, essential oils, or fermented products.
The provided outline focuses exclusively on the natural origins and biogenetic pathways of this specific ester. However, extensive database searches have yielded no evidence of its identification as a naturally occurring compound. Chemical databases and supplier catalogues list it as a known chemical entity, suggesting it is likely a synthetic compound.
Without any scientific findings on the presence of this compound in fruits, aromatic botanicals, alcoholic beverages, or its role in microbial fermentation, it is not possible to generate an article that adheres to the strict, fact-based requirements of the user's request. Furthermore, no information is available on the biogenetic pathways or precursor derivations for this specific molecule in any biological system.
Therefore, the requested article on the "Natural Occurrence and Biosynthesis of this compound and Related Esters" cannot be produced based on currently available scientific knowledge.
Computational and Theoretical Investigations of 2 Methyl 3 Phenylpropyl Butanoate
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. espublisher.com It is particularly effective for calculating the properties of organic molecules, including aromatic esters. researchgate.netiiste.org DFT studies can predict optimized geometries, electronic properties, and spectroscopic signatures. nih.gov
For 2-methyl-3-phenylpropyl butanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine key electronic descriptors. espublisher.comnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For an ester like this compound, the MEP would show negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
| Total Energy | -885.12345 | Hartrees |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -0.21 | eV |
| HOMO-LUMO Gap | 6.24 | eV |
| Dipole Moment | 1.98 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Beyond DFT, other computational methods are available to study molecular systems. These can be broadly categorized as ab initio and semi-empirical methods.
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental parameters. mpg.de The Hartree-Fock (HF) method is the most fundamental ab initio approach. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF framework to better account for electron correlation. researchgate.net While highly accurate, these methods are computationally expensive, especially for a molecule with the size and flexibility of this compound. aps.org They are often used to benchmark results from less costly methods for smaller, related molecules. rsc.org
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules or complex processes. ststephens.net.innih.gov Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.de While their speed is an advantage, the accuracy can be lower if the molecule under study is dissimilar to the compounds used for parameterization. wikipedia.orgststephens.net.in They are particularly useful for initial conformational searches and for modeling large systems where higher-level theory is not feasible. uni-muenchen.de
Conformational Analysis and Stereochemical Properties
Due to the rotation around its single bonds, this compound does not have a single rigid structure. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) between them. nih.gov This is achieved by mapping the potential energy surface (PES). libretexts.orgyoutube.com
A PES is a multidimensional representation of a molecule's energy as a function of its geometric parameters, such as bond lengths and dihedral angles. libretexts.orglibretexts.org For a flexible molecule, a full PES is complex. Therefore, calculations often focus on relaxed scans of key dihedral angles. For this compound, important dihedral angles would include those along the C-C-C-O backbone of the propyl group and the O=C-O-C ester linkage.
By systematically rotating these bonds and calculating the energy at each step (a process called a potential energy scan), one can identify the low-energy conformers. researchgate.net Each identified conformer represents a valley on the PES. These scans reveal the relative stability of different arrangements, such as whether a folded or extended conformation is preferred. znaturforsch.com
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | anti, anti (~180°, ~180°) | 0.00 | 75.3 |
| 2 | anti, gauche (~180°, ~60°) | 1.15 | 13.5 |
| 3 | gauche, anti (~60°, ~180°) | 1.30 | 10.1 |
| 4 | gauche, gauche (~60°, ~60°) | 2.50 | 1.1 |
Note: This table presents a simplified, hypothetical scenario. The actual molecule would have more rotatable bonds and a more complex conformational landscape. τ1 and τ2 represent two key dihedral angles in the molecule's backbone.
The structure of this compound contains a chiral center at the C-2 position of the propyl group. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. Stereochemistry can have a profound impact on a molecule's biological activity and its interactions with other chiral entities, such as enzymes or receptors. numberanalytics.comnih.gov
Computational modeling is an invaluable tool for studying these stereochemical effects. numberanalytics.com By building models of both the (R) and (S) enantiomers, it is possible to analyze differences in their conformational preferences and how they might dock into the active site of an enzyme. For example, in a lipase-catalyzed reaction, the enzyme's active site is chiral and will typically show a preference for one enantiomer over the other, leading to enantioselective synthesis or hydrolysis. nih.govnih.gov Computational docking simulations can predict which enantiomer fits more favorably into the active site, rationalizing the observed stereoselectivity of a reaction. bioengineer.org These models can analyze hydrogen bonding, steric clashes, and other non-covalent interactions to provide a detailed rationale for stereochemical outcomes. nih.gov
Reaction Mechanism Studies Related to this compound
Computational chemistry is widely used to investigate the detailed pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. For this compound, this is most relevant to its synthesis, commonly achieved through esterification.
A prevalent method for synthesizing flavor esters is through lipase-catalyzed esterification of an alcohol (2-methyl-3-phenylpropanol) with a carboxylic acid (butanoic acid) or through transesterification. nih.govscielo.br Lipases are enzymes that efficiently catalyze ester bond formation under mild conditions. nih.gov
The mechanism of lipase-catalyzed esterification is often described as a Ping-Pong Bi-Bi mechanism. scielo.brresearchgate.net Computational studies can model this process step-by-step:
Acylation: The alcohol binds to the lipase's active site, which contains a catalytic triad (B1167595) (e.g., Ser-His-Asp). The serine's hydroxyl group attacks the carbonyl carbon of the butanoic acid (or another acyl donor), forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme complex, releasing water.
Esterification: The 2-methyl-3-phenylpropanol (B1218401) molecule enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex. This creates a second tetrahedral intermediate.
Deacylation: This intermediate collapses, releasing the final product, this compound, and regenerating the free enzyme.
Quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to calculate the energy profile of this entire catalytic cycle. nih.gov These calculations can identify the structures of the transition states for each step and determine the activation energies, providing a detailed understanding of the reaction kinetics and the role of the enzyme's active site residues in catalysis. rsc.org
Mechanistic Insights into Esterification Reactions
The synthesis of this compound is typically achieved through esterification, most commonly the Fischer-Speier esterification. mdpi.comscienceinfo.com This reaction involves the acid-catalyzed condensation of butanoic acid with 2-methyl-3-phenylpropan-1-ol. scienceinfo.com While specific computational studies on the mechanism of this particular reaction are not extensively documented in public literature, the general mechanism is well-established and can be described through theoretical principles. mdpi.commasterorganicchemistry.com
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. scienceinfo.com The mechanism proceeds through several key computational and theoretical steps:
Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of butanoic acid by a strong acid catalyst, such as sulfuric acid. scienceinfo.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack : The alcohol, 2-methyl-3-phenylpropan-1-ol, acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-assisted transfer converts a hydroxyl group into a better leaving group (water). scienceinfo.commasterorganicchemistry.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com
Deprotonation : The protonated ester is then deprotonated, typically by water or the conjugate base of the acid catalyst, to yield the final ester, this compound, and regenerate the acid catalyst. scienceinfo.com
The entire process is a series of equilibria. mdpi.commasterorganicchemistry.com To drive the reaction toward the formation of the ester product, an excess of one reactant (usually the alcohol) is used, or a product (usually water) is removed from the reaction mixture as it forms. scienceinfo.commasterorganicchemistry.com
Theoretical Studies of Biotransformation Pathways
Theoretical studies are crucial for predicting how this compound might be metabolized in biological systems. These computational models predict the metabolic fate of xenobiotics by identifying potential sites of metabolism (SOMs) and the resulting metabolites. nih.govnih.gov For an ester like this compound, several biotransformation pathways can be theoretically postulated.
The primary and most predictable biotransformation pathway for esters is enzymatic hydrolysis. This reaction is the reverse of Fischer esterification and is typically catalyzed by esterase enzymes present in various tissues.
Ester Hydrolysis : Theoretical models predict that the ester bond is the most likely site for initial metabolic attack. Hydrolysis would cleave the molecule into its constituent parts: butanoic acid and 2-methyl-3-phenylpropan-1-ol. nih.gov
Following this initial hydrolysis, computational tools predict further metabolism of the resulting alcohol and carboxylic acid. nih.gov
Oxidation of the Alcohol : The primary alcohol, 2-methyl-3-phenylpropan-1-ol, would likely undergo oxidation to first form the corresponding aldehyde (2-methyl-3-phenylpropanal) and then be further oxidized to the carboxylic acid (2-methyl-3-phenylpropanoic acid).
Oxidation of the Phenyl Ring : Cytochrome P450 (CYP) enzymes are known to hydroxylate aromatic rings. nih.gov Computational models like Biotransformer can predict that the phenyl group of the alcohol or its oxidized products could be hydroxylated, typically at the para position, to form phenolic metabolites. youtube.com
Metabolism of Butanoic Acid : Butanoic acid is a short-chain fatty acid that can be readily metabolized through beta-oxidation.
Modern computational tools use a combination of rule-based expert systems, machine learning, and quantum chemical methods to predict these transformations. nih.govnih.gov They analyze the molecule's structure to identify electronically reactive and sterically accessible sites for enzymatic attack. nih.gov While specific experimental biotransformation studies on this compound are scarce, these theoretical approaches provide a robust framework for predicting its metabolic profile. nih.gov For instance, studies on the biotransformation of structurally related aryl carboxylic acid esters confirm that hydrolysis is a key metabolic step. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov These models build a mathematical relationship between a set of molecular descriptors (numerical representations of a molecule's structure) and a specific property. nih.gov For a flavor and fragrance compound like this compound, QSPR can be used to predict properties such as boiling point, vapor pressure, water solubility, and sensory thresholds. acs.orgresearchgate.net
The fundamental principle of QSPR is that the structure of a molecule dictates its properties. researchgate.net By analyzing a dataset of related compounds with known properties, a predictive model can be generated. For esters, QSPR studies have identified several key molecular descriptors that influence their properties:
Molecular Weight and Size : Larger molecules generally have higher boiling points and lower volatility.
Polarity and Polar Surface Area (PSA) : The ester group contributes to the molecule's polarity, affecting its solubility and interaction with polar matrices.
Molecular Shape and Branching : The degree of branching in the alcohol and acid moieties can influence packing efficiency and, consequently, physical properties. acs.org
Hydrophobicity (logP) : This descriptor, representing the partition coefficient between octanol (B41247) and water, is crucial for predicting flavor release from food matrices and interaction with biological receptors. nih.govacs.org
QSPR models are developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govyoutube.com For example, a simplified QSPR equation might look like:
Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where 'c' represents coefficients determined from the regression analysis.
The table below illustrates the types of molecular descriptors that would be used in a QSPR model to predict properties of a series of esters related to this compound.
| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | logP (Calculated) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Ethyl Butanoate | 116.16 | 26.3 | 1.75 | 121 |
| Propyl Butanoate | 130.18 | 26.3 | 2.28 | 143 |
| Butyl Butanoate | 144.21 | 26.3 | 2.81 | 165 |
| Phenethyl Butanoate | 192.25 | 26.3 | 3.15 | 260 |
| This compound | 220.32 | 26.3 | 4.11 | 275-285 (Est.) |
This table is illustrative, showing how properties change with structure. Predicted values are based on general QSPR principles and may not reflect precise experimental values.
Such models are valuable in the flavor and fragrance industry for screening new molecules and for understanding how structural modifications can fine-tune a compound's properties for specific applications, like controlling its release from a food product. acs.orgresearchgate.net
Structure Activity Relationships of 2 Methyl 3 Phenylpropyl Butanoate
Correlating Structural Features with Biological and Chemical Reactivity
The reactivity and interactions of 2-methyl-3-phenylpropyl butanoate are a direct consequence of its distinct chemical features. The presence of both an aromatic ring and an ester group, along with specific alkyl substitutions, defines its chemical personality.
The interplay between these moieties is critical. The phenyl group's electron-withdrawing or -donating nature can influence the reactivity of the adjacent ester group. The steric bulk of the methylpropyl group can also affect the accessibility of the ester's carbonyl carbon to nucleophiles, thereby modulating its reactivity. ncert.nic.in The combination of aromatic and aliphatic components gives the molecule a balance of hydrophobic and potentially interactive features. nih.gov
The butanoate portion of the molecule also significantly influences its properties. The length and branching of the alkyl chain in an ester can affect its physical properties, such as boiling point and solubility, as well as its chemical reactivity. tutorchase.com
Generally, increasing the chain length of the ester's alkyl group leads to a higher boiling point due to increased van der Waals forces. tutorchase.com Branching in the alkyl chain, as seen in the 2-methyl-3-phenylpropyl group, tends to lower the boiling point compared to a straight-chain isomer because it reduces the effective surface area for intermolecular contact. tutorchase.com
From a reactivity standpoint, the length and branching of the butanoate chain can influence the rate of reactions such as hydrolysis. Steric hindrance around the ester's carbonyl group can slow down the approach of a nucleophile, thus decreasing the reaction rate. The electronic effects of the alkyl chain, while generally less pronounced than those of an aryl group, can also play a subtle role in modulating the electrophilicity of the carbonyl carbon. nih.gov
Studies of this compound Analogues and Derivatives
To understand the structure-activity relationships of this compound, researchers often synthesize and study its analogues and derivatives. This comparative approach allows for the systematic evaluation of how specific structural modifications impact the molecule's properties.
The synthesis of esters is commonly achieved through methods like Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net To study the impact of the butanoate chain, a series of homologous esters could be synthesized using butanoic acid and a variety of alcohols with different chain lengths and branching patterns. Similarly, to investigate the influence of the alcohol moiety, 2-methyl-3-phenylpropanol (B1218401) could be reacted with a series of homologous carboxylic acids.
Isobaric esters, which have the same molecular weight but different structures, are also valuable for these studies. For example, comparing this compound with an isomer like 3-phenylbutyl propanoate would help elucidate the specific effects of the methyl group's position and the length of the ester chain.
Analysis of these synthesized esters would involve characterizing their physical properties (e.g., boiling point, refractive index) and assessing their reactivity in standard reactions like hydrolysis. This data provides direct insight into how structural changes affect these properties.
Aromatic esters are a broad class of compounds with diverse applications. numberanalytics.com Comparative studies on various aromatic ester derivatives help to contextualize the properties of this compound. For instance, research on the antimicrobial activity of different aromatic esters has shown that the nature and position of substituents on the aromatic ring can significantly influence their biological efficacy. researchgate.net
Furthermore, studies on the thermal properties of aromatic esters have revealed trends related to their chemical structure, such as the effect of aromatic rings on melting points. mdpi.com By comparing the properties of this compound to other aromatic esters, a deeper understanding of its potential applications and behavior can be gained. For example, the presence of the phenyl group in this compound suggests it may share some characteristics with other aromatic esters used in materials science or as intermediates in pharmaceutical synthesis. numberanalytics.com
Mechanistic Investigations of Interactions with Biological Receptors (Non-Human Systems)
While specific studies on the interaction of this compound with non-human biological receptors are not extensively documented in the provided search results, general principles of how esters interact with biological systems can be applied. In many non-human organisms, such as insects, esters play crucial roles as pheromones and kairomones, mediating communication and behavior.
The interaction of a molecule like this compound with a biological receptor would be governed by its size, shape, and the distribution of its functional groups. The phenylpropyl moiety would likely engage in hydrophobic interactions within a receptor's binding pocket, while the ester group could form hydrogen bonds with appropriate amino acid residues.
The gut microbiota of various organisms, including those in the large intestine, can metabolize esters. wikipedia.org This metabolism can alter the structure of the ester and its subsequent biological activity. Understanding these metabolic pathways in non-human systems is an area for potential research to elucidate the broader ecological role of such compounds.
No Public Research Data Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental research findings on the structure-activity relationships of the chemical compound this compound could be located. Consequently, the requested article, with its detailed sections on ligand-receptor binding simulations and enzymatic substrate specificity, including data tables, cannot be generated at this time.
The inquiry for detailed research findings, including ligand-receptor binding simulations and enzymatic substrate specificity and affinity for this compound, did not yield any direct results for this specific molecule. General principles of structure-activity relationships for fragrance esters and the substrate specificity of enzymes like carboxylesterases are available, but applying these general concepts to a specific, unstudied compound without direct experimental data would be speculative and would not meet the required standard of scientific accuracy for the requested article.
Similarly, the creation of data tables for ligand-receptor binding and enzymatic kinetics is not possible without specific experimental values such as binding affinities (e.g., Kd, IC50) or kinetic parameters (e.g., Km, Vmax), none of which are publicly available for this compound.
Therefore, the sections on Ligand-Receptor Binding Simulations (6.3.1) and Enzymatic Substrate Specificity and Affinity (6.3.2) cannot be written as specified in the user's request due to the absence of research data on this compound.
Future Research Directions and Unexplored Avenues for 2 Methyl 3 Phenylpropyl Butanoate Research
Development of Green Chemistry Approaches for 2-Methyl-3-phenylpropyl Butanoate Synthesis
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthesis routes for esters like this compound. Green chemistry principles offer a framework to reduce or eliminate the use and generation of hazardous substances. nih.gov Future research will likely prioritize biocatalysis, leveraging enzymes or whole-cell systems to synthesize the target ester. researchgate.net
Key areas for exploration include:
Enzymatic Esterification: Utilizing lipases as catalysts for the esterification of 2-methyl-3-phenylpropanol (B1218401) with butyric acid or its derivatives. This approach offers high selectivity under mild reaction conditions, minimizing byproducts and energy consumption. researchgate.net
Whole-Cell Biotransformation: Employing microorganisms, such as genetically engineered strains of Escherichia coli or yeast like Saccharomyces cerevisiae, to produce the ester from simple carbon sources. researchgate.netnih.gov This method integrates precursor synthesis and esterification within a single biological system.
Use of Greener Solvents: Investigating the use of supercritical fluids (like CO2) or ionic liquids as reaction media to replace volatile and often toxic organic solvents traditionally used in chemical synthesis. nih.gov
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy-efficient heating method to accelerate the esterification reaction, potentially reducing reaction times from hours to minutes. nih.gov
A comparison of potential synthesis approaches is detailed in the table below.
| Synthesis Approach | Traditional Method (e.g., Fischer Esterification) | Future Green Chemistry Approach (e.g., Biocatalysis) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) or Whole Microorganisms |
| Solvent | Often requires excess alcohol or a non-polar organic solvent (e.g., Toluene) | Can be solvent-free or use benign solvents like water or ionic liquids nih.gov |
| Temperature | High temperatures, often requiring reflux | Mild temperatures (e.g., 30-60 °C) |
| Byproducts | Water, which must be removed; potential for side reactions like dehydration | Minimal byproducts due to high enzyme specificity researchgate.net |
| Environmental Impact | Use of corrosive catalysts, high energy consumption, potential for hazardous waste | Biodegradable catalyst, lower energy input, reduced waste streams |
Advancement of High-Throughput Analytical Platforms for Ester Profiling
To support research in biosynthesis, biotransformation, and quality control, the development of rapid and efficient analytical methods is paramount. Future research will focus on advancing high-throughput platforms capable of profiling complex mixtures containing this compound and other related esters.
Advancements are anticipated in:
Automated Sample Preparation: The use of robotic systems for liquid handling, extraction, and derivatization can drastically increase sample throughput and improve reproducibility. nih.govmdpi.com Platforms integrating 96-well format solid-phase extraction (SPE) and automated derivatization will become more common for ester analysis. mdpi.comresearchgate.net
Fast Gas Chromatography (GC): Improvements in GC column technology and rapid temperature programming can significantly shorten analysis times, with methods capable of resolving key esters in under 6 minutes. nih.gov
Advanced Mass Spectrometry (MS): Coupling high-throughput sample preparation with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, will enable non-targeted screening and precise quantification of esters and their metabolites in complex biological matrices. researchgate.net
| Analytical Technique | Current Standard | Future Advancement |
| Sample Preparation | Manual liquid-liquid extraction and derivatization | Fully automated, robotic sample preparation in 96-well plates zinsser-analytic.com |
| Chromatography | Conventional Gas Chromatography (GC) with 30-60 min run times | Fast GC with <10 min run times or high-throughput LC systems nih.govresearchgate.net |
| Detection | Flame Ionization Detector (FID) or Quadrupole Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) for comprehensive profiling researchgate.net |
| Throughput | 10s of samples per day | 100s of samples per day nih.gov |
Elucidation of Complex Biotransformation Networks in Diverse Organisms
Understanding how this compound is synthesized, modified, and degraded in biological systems is a significant unexplored avenue. While the general pathways for ester biosynthesis in organisms like yeast are known, the specific enzymes and regulatory networks involved with this particular compound remain largely uncharacterized. nih.gov
Future research should aim to:
Identify the specific alcohol acyltransferases (AATs) or other ester synthases responsible for its production in flavor-producing organisms like fruits and yeast.
Investigate the metabolic fate of the ester when introduced into different organisms, such as soil microbes or mammals. This involves identifying potential hydrolytic (esterase-mediated) and oxidative (cytochrome P450-mediated) pathways.
Explore the potential for biotransformation to create novel, structurally related compounds with unique flavor or fragrance properties, using microorganisms known for their oxidative capabilities, such as Gluconobacter oxydans. researchgate.net
Integration of Omics Data for Comprehensive Understanding of Ester Metabolism
A systems biology approach, integrating various "omics" technologies, offers a powerful framework for a holistic understanding of ester metabolism. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can connect genetic information to functional outcomes.
Key research directions include:
Multi-omics Profiling: In a target organism (e.g., a specific yeast strain), simultaneously profiling gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), including this compound, under different conditions. mdpi.com
Genome-Scale Metabolic Modeling (GEMs): Using genomic data to construct metabolic models that can simulate the flow of metabolites through the organism's biochemical network. bohrium.com These models can be constrained with transcriptomic and proteomic data to predict how genetic modifications or environmental changes will affect ester production. plos.org
Identifying Regulatory Hubs: Correlating the expression of specific transcription factors (from transcriptomics) with the abundance of biosynthetic enzymes (from proteomics) and the final ester yield (from metabolomics) to uncover the key regulatory genes controlling its synthesis.
Advanced Computational Simulations for Predictive Modeling of Ester Behavior
Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and interactions, reducing the need for extensive and costly experimentation. tandfonline.comuomus.edu.iq
Future computational research on this compound will likely involve:
Molecular Dynamics (MD) Simulations: Simulating the interaction of the ester molecule with olfactory receptors to predict its odor profile and intensity. MD can also be used to model its binding within the active site of metabolic enzymes to predict its biotransformation potential. mdpi.com
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to predict physicochemical properties, such as its vibrational spectra (for analytical identification) or reaction energetics for different synthesis pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing machine learning models that correlate the structural features of a series of related esters with their sensory properties (e.g., odor threshold, flavor profile). researchgate.net This would enable the in silico design of new flavor and fragrance molecules with desired characteristics.
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Dynamics (MD) Simulation | Modeling interaction with olfactory receptors or enzymes mdpi.com | Odor perception, binding affinity, potential for metabolism |
| Quantum Chemistry (e.g., DFT) | Calculating molecular properties and reaction energies | Spectroscopic data (IR, NMR), thermodynamic stability, reaction feasibility |
| Machine Learning (QSAR) | Correlating molecular structure with sensory data uomus.edu.iqresearchgate.net | Prediction of flavor/fragrance profiles for novel, related esters |
Q & A
Q. What are the established synthesis protocols for 2-Methyl-3-phenylpropyl butanoate, and how do reaction conditions influence yield?
Synthesis typically involves esterification of 2-methyl-3-phenylpropanol with butanoic acid under acidic catalysis (e.g., H₂SO₄) or via transesterification using activated esters. Reaction optimization may include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and catalysts like TiCl₄ or Zn-based systems to enhance efficiency . Yield improvements (>75%) are achieved by stoichiometric excess of the alcohol or acid, monitored via TLC or GC-MS for intermediate tracking .
Q. Which analytical techniques are most reliable for characterizing this compound?
- GC-MS : Used for purity assessment and identification via retention index (RI: 1483) and mass fragmentation patterns (e.g., m/z 206 [M⁺]) .
- NMR : ¹H NMR (δ 0.9–1.2 ppm for methyl groups, δ 4.1–4.3 ppm for ester oxygen proximity) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm structural integrity .
- IR Spectroscopy : Strong C=O stretch ~1740 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .
Q. How does this compound function as a building block in organic synthesis?
It serves as a precursor for phenylpropyl-modified esters in drug discovery, enabling alkyl chain elongation or aromatic substitution. For example, coupling with hydrazones generates Schiff base derivatives for antimicrobial studies, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to hydrolysis in humid environments (t½ < 30 days at 25°C, pH 7). Storage recommendations include desiccated containers at –20°C and avoidance of prolonged light exposure, which accelerates ester degradation (UV-Vis monitoring recommended) .
Q. How can researchers assess the compound’s interaction with enzymes like lipases or esterases?
- Enzyme Assays : Use spectrophotometric methods (e.g., p-nitrophenyl acetate hydrolysis) to measure competitive inhibition (Ki values).
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to active sites, validated via site-directed mutagenesis .
Advanced Research Questions
Q. What role does this compound play in microbial metabolic flux, particularly in antibiotic resistance studies?
In E. coli models, butanoate metabolism downregulation correlates with reduced TCA cycle activity and purine biosynthesis under glucose limitation, impacting antibiotic tolerance. Researchers employ ¹³C metabolic flux analysis (MFA) with LC-MS to trace isotopically labeled butanoate incorporation . Contrasting data from infection models (e.g., H. sapiens metabolic pathways) suggest host-pathogen metabolic crosstalk requires strain-specific validation .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the compound’s bioactivity?
- SAR Studies : 3-Phenyl substitution enhances lipid membrane permeability (logP > 3.5), while methyl branching at C2 reduces steric hindrance in receptor binding. Comparative assays with analogs (e.g., benzyl butanoate) show 10–15% higher antimicrobial activity in phenylpropyl derivatives .
- X-ray Crystallography : Resolves conformational flexibility of the propyl chain, influencing substrate-enzyme docking .
Q. How should researchers address contradictions in metabolic pathway data involving butanoate derivatives?
Discrepancies in pathway activation (e.g., butanoate metabolism upregulation in infection models vs. downregulation in antibiotic resistance) may arise from experimental variables:
- Host vs. Microbial Systems : Prioritize RNA-seq or proteomics to differentiate host-pathogen contributions .
- Nutrient Conditions : Replicate glucose-depleted vs. glucose-rich media to contextualize metabolic shifts .
Q. What computational tools are effective for modeling the combustion or oxidative degradation of this compound?
- Kinetic Modeling : CHEMKIN simulations for pyrolysis pathways (e.g., β-scission of the ester group at >400°C) .
- DFT Calculations : Predict bond dissociation energies (BDEs) for oxidative stability, validated via TGA-DSC .
Q. Can this compound be integrated into specialized biosynthesis pathways for natural product analogs?
Yes, via engineered microbial hosts (e.g., S. cerevisiae with heterologous esterases). Pathway optimization requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
